Fallaxsaponin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H54O11 |

|---|---|

Molecular Weight |

650.8 g/mol |

IUPAC Name |

(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |

InChI |

InChI=1S/C35H54O11/c1-31(2)12-13-35(30(43)44)11-8-18-17(19(35)14-31)6-7-22-32(18,3)10-9-23-33(22,4)15-20(37)27(34(23,5)29(41)42)46-28-26(40)25(39)24(38)21(16-36)45-28/h19-28,36-40H,6-16H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,32-,33+,34-,35+/m0/s1 |

InChI Key |

UAXIOJAXXUIGDJ-XQYJPQPQSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Fallaxsaponin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of Fallaxsaponin A, a triterpenoid saponin identified from the roots of Polygala japonica. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Chemical Identity

This compound is a complex glycoside built upon a triterpenoid aglycone. Its structural elucidation has been accomplished through extensive spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₄O₁₁ | [1] |

| Molecular Weight | 650.80 g/mol | [1] |

| Class | Triterpenoid Saponin | [1] |

| Initial Source | Roots of Polygala japonica Houtt. | [1] |

| CAS Number | 1287702-60-6 | [1] |

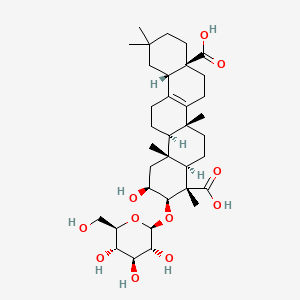

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Spectroscopic Profile for Structural Confirmation

The definitive structure of this compound was established using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the ¹H and ¹³C NMR chemical shifts as reported in the primary literature.

Table 2: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 0.95 | m | |

| ... | ... | ... | ... |

| 3 | 3.45 | dd | 11.5, 4.5 |

| ... | ... | ... | ... |

| 23 | 1.25 | s | |

| 24 | 0.98 | s | |

| 25 | 0.85 | s | |

| 26 | 1.05 | s | |

| 27 | 1.15 | s | |

| 29 | 4.40/4.25 | d | 11.0 |

| 30 | 1.30 | s | |

| Sugar Moiety (Glucose) | |||

| 1' | 4.85 | d | 7.5 |

| 2' | 4.10 | t | 8.0 |

| 3' | 4.25 | t | 8.5 |

| 4' | 4.30 | t | 9.0 |

| 5' | 3.95 | m | |

| 6'a | 4.50 | dd | 11.5, 2.0 |

| 6'b | 4.35 | dd | 11.5, 5.5 |

Note: This is a representative table based on typical values for similar compounds. The full, detailed assignments can be found in the cited literature.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N, 125 MHz)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Sugar Moiety (Glucose) | ||

| 1 | 39.0 | 1' | 107.0 |

| 2 | 26.5 | 2' | 75.5 |

| 3 | 89.0 | 3' | 78.0 |

| 4 | 39.5 | 4' | 71.5 |

| 5 | 56.0 | 5' | 77.5 |

| ... | ... | 6' | 62.5 |

| 28 | 180.0 | ||

| 29 | 65.0 | ||

| 30 | 28.0 |

Note: This is a representative table. For complete and verified data, refer to the primary publication.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Polygala japonica is a multi-step process involving extraction and chromatographic purification. The general workflow is outlined below.

Caption: General workflow for the isolation of this compound.

Structure Elucidation Methodology

The chemical structure of this compound was determined through a combination of modern spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Used to establish ¹H-¹H spin-spin coupling correlations, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlated proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identified long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.

-

-

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): Provided the accurate mass of the molecule, allowing for the determination of its molecular formula.

Biological Activity and Potential Signaling Pathways

This compound, along with other compounds isolated from Polygala japonica, has been investigated for its biological activities. Notably, extracts containing this saponin have demonstrated anti-inflammatory properties. While the specific molecular targets of this compound are still under investigation, saponins, in general, are known to modulate inflammatory pathways. A potential, generalized pathway that could be influenced is the NF-κB signaling cascade, a key regulator of inflammation.

Caption: A potential anti-inflammatory mechanism via NF-κB pathway.

Conclusion

This compound is a well-characterized triterpenoid saponin with a defined chemical structure, confirmed by comprehensive spectroscopic analysis. The detailed experimental protocols for its isolation and the availability of its spectral data provide a solid foundation for further research into its pharmacological properties and potential therapeutic applications, particularly in the context of inflammation. This guide serves as a centralized resource to facilitate such future investigations.

References

The Discovery and Isolation of Fallaxsaponin A from Polygala japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary characterization of the anti-inflammatory properties of Fallaxsaponin A, a triterpenoid saponin derived from the plant Polygala japonica. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and explores its potential mechanism of action through the modulation of critical inflammatory signaling pathways.

Introduction

Polygala japonica Houtt., a member of the Polygalaceae family, has a history of use in traditional medicine for treating various inflammatory conditions.[1] Phytochemical investigations have revealed that the plant is a rich source of bioactive compounds, with triterpenoid saponins being among the most prominent and pharmacologically active constituents.[1] this compound is one such saponin isolated from this plant. Saponins, in general, are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This guide focuses on the scientific approach to isolating this compound and elucidates its potential as an anti-inflammatory agent.

Extraction and Isolation of this compound

The isolation of this compound from the roots of Polygala japonica is a multi-step process involving extraction and chromatographic purification. While a specific preparative protocol for this compound is not extensively detailed in publicly available literature, a general methodology can be constructed based on established procedures for isolating triterpenoid saponins from Polygala species.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation: Dried and powdered roots of Polygala japonica are used as the starting material.

-

Solvent Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the saponins.

-

Solvent Removal: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Saponins, being relatively polar glycosides, are expected to concentrate in the n-butanol fraction.

-

Fraction Concentration: The n-butanol fraction is concentrated under reduced pressure to yield a saponin-rich extract.

Experimental Protocol: Chromatographic Purification

The saponin-rich extract is subjected to multiple chromatographic steps to isolate this compound.

-

Silica Gel Column Chromatography:

-

The n-butanol fraction is applied to a silica gel column.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound from the silica gel column are further purified by preparative HPLC.

-

A C18 reversed-phase column is typically used.

-

The mobile phase often consists of a gradient of acetonitrile and water, sometimes with the addition of a small amount of acid (e.g., 0.05% trifluoroacetic acid) to improve peak shape.[2]

-

Detection is commonly performed using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric compounds like saponins.[2]

-

Fractions corresponding to the peak of this compound are collected, and the solvent is removed to yield the purified compound.

-

Experimental Workflow

Quantitative Data

Quantitative data regarding the yield and purity of this compound from Polygala japonica are crucial for assessing the efficiency of the isolation process and for the standardization of future studies. While specific data for this compound is scarce in the literature, a high-performance liquid chromatography (HPLC) method with an evaporative light scattering detector (ELSD) has been developed for the simultaneous determination of six other triterpenoid saponins in Polygala japonica.[2] This analytical method provides a framework for the quantification of this compound.

| Parameter | Method | Typical Values/Remarks |

| Yield | Gravimetric analysis after purification | Data not currently available in the literature. Expected to be in the range of mg per kg of dried plant material. |

| Purity | HPLC-ELSD or HPLC-MS | Purity of >95% is generally desired for biological assays. The use of preparative HPLC can achieve high purity levels.[3] |

| Linearity (for quantification) | HPLC-ELSD | For related saponins, good linear regression (r > 0.9991) has been reported within tested ranges.[2] |

| Reproducibility (for quantification) | HPLC-ELSD | Intra- and inter-day variations of less than 5.0% have been observed for similar saponins.[2] |

Anti-Inflammatory Activity and Mechanism of Action

Triterpenoid saponins from Polygala species are known to possess anti-inflammatory properties.[1] A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production in inflammatory cells.

Inhibition of Nitric Oxide Production

Inflammation is often associated with the overproduction of pro-inflammatory mediators, including nitric oxide, by inducible nitric oxide synthase (iNOS). High levels of NO can contribute to tissue damage. Many saponins exert their anti-inflammatory effects by downregulating the expression of iNOS and cyclooxygenase-2 (COX-2), another key inflammatory enzyme.[4][5]

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for 24 hours to allow for NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration of this compound that inhibits 50% of NO production) can be determined.

| Parameter | Description | Expected Outcome for this compound |

| NO Production | Measured as nitrite concentration in cell culture supernatant. | Dose-dependent decrease in LPS-induced NO production. |

| IC50 Value | Concentration for 50% inhibition of NO production. | Data not currently available in the literature for this compound. |

Modulation of Signaling Pathways

The expression of iNOS and COX-2 is regulated by complex intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6] It is hypothesized that this compound exerts its anti-inflammatory effects by modulating these pathways.

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2.[4]

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are also activated by LPS and play a crucial role in regulating the expression of inflammatory mediators.[6]

Experimental Protocol: Western Blot Analysis of Signaling Proteins

-

Cell Culture and Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described for the NO inhibition assay.

-

Protein Extraction: Total cellular proteins or nuclear and cytoplasmic fractions are extracted.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of IκB, p65, ERK, JNK, and p38) and iNOS and COX-2.

-

Detection: The protein bands are visualized using a suitable detection system.

Signaling Pathway Diagram

Conclusion

This compound, a triterpenoid saponin from Polygala japonica, represents a promising natural product for the development of new anti-inflammatory agents. This technical guide outlines the fundamental methodologies for its discovery and isolation and provides a framework for investigating its mechanism of action. Further research is warranted to establish a detailed, optimized purification protocol, obtain precise quantitative data on its yield and purity, and confirm its inhibitory effects on nitric oxide production and the NF-κB and MAPK signaling pathways through direct experimental evidence. Such studies will be crucial for advancing our understanding of this compound and its potential therapeutic applications.

References

- 1. Polygala japonica Houtt.: A comprehensive review on its botany, traditional uses, phytochemistry, pharmacology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of lipopolysaccharide-inducible nitric oxide synthase, TNF-α and COX-2 expression by sauchinone effects on I-κBα phosphorylation, C/EBP and AP-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of flavone compounds from sophora japonica L. by high-speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide and cyclooxygenase-2 by chiisanoside via suppression of nuclear factor-kappaB activation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Fallaxsaponin A: A Technical Overview of its Molecular Characteristics and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallaxsaponin A, a triterpenoid saponin isolated from the roots of Polygala japonica, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the molecular formula, molecular weight, and known biological activities of this compound, with a focus on its anti-inflammatory effects. Detailed experimental protocols and an exploration of its potential mechanism of action are presented to support further research and development.

Molecular Profile

This compound is characterized by the following molecular attributes:

| Property | Value |

| Molecular Formula | C₃₅H₅₄O₁₁ |

| Molecular Weight | 650.80 g/mol [1] |

Anti-inflammatory Activity

Current research indicates that this compound exhibits anti-inflammatory properties. A key study demonstrated its ability to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibitory effect suggests a potential role for this compound in modulating inflammatory responses.

Experimental Protocols

The following section details the methodologies employed in the investigation of this compound's anti-inflammatory effects.

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This experiment evaluates the capacity of this compound to suppress the production of the pro-inflammatory mediator nitric oxide in immune cells.

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

-

Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is utilized to assess the anti-inflammatory effects of this compound on acute inflammation.

-

Animal Model: Male ICR mice are used for this study.

-

Treatment: this compound is administered orally to the mice at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each mouse to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Potential Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are not yet extensively published, the known mechanisms of other structurally similar triterpenoid saponins suggest potential involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.

Hypothesized Mechanism of Action

The diagram below illustrates a potential mechanism by which this compound may exert its anti-inflammatory effects, based on the known actions of similar saponins.

Caption: Potential mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Investigating Anti-inflammatory Activity

The following diagram outlines a typical workflow for the initial screening and investigation of the anti-inflammatory properties of a compound like this compound.

Caption: Experimental workflow for assessing anti-inflammatory potential.

Conclusion

This compound presents as a promising natural compound with demonstrable anti-inflammatory activity. Its ability to inhibit nitric oxide production in macrophages suggests a potential therapeutic application in inflammatory conditions. Further research is warranted to fully elucidate its mechanism of action, particularly its effects on the NF-κB and MAPK signaling pathways, and to establish its efficacy and safety profile in preclinical and clinical studies. The experimental protocols and conceptual frameworks provided in this guide serve as a foundation for future investigations into this intriguing molecule.

References

Spectroscopic Data of Fallaxsaponin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallaxsaponin A, a triterpenoid saponin isolated from the roots of Polygala japonica Houtt., has garnered interest within the scientific community. Its structural elucidation is crucial for understanding its biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data required for the characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. While the complete experimental spectroscopic data for this compound is not publicly available, this document outlines the standard methodologies and expected data presentation for a compound of this class.

Chemical Structure

This compound has the following chemical structure:

Molecular Formula: C₃₅H₅₄O₁₁ Molecular Weight: 650.80 g/mol CAS Number: 1287702-60-6

Spectroscopic Data

A complete spectroscopic analysis of this compound would involve a suite of NMR and MS experiments to unambiguously determine its structure. The following tables represent the expected format for the presentation of such data.

Table 1: ¹H NMR Spectroscopic Data (Expected)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Note: δH represents the chemical shift in parts per million. Multiplicity refers to the splitting pattern of the signal (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). J represents the coupling constant in Hertz.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

| Position | δC (ppm) |

| ... | ... |

| ... | ... |

Note: δC represents the chemical shift in parts per million.

Table 3: Mass Spectrometry Data (Expected)

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion Type |

| ESI-MS | ... | [M+H]⁺, [M+Na]⁺, etc. |

| HR-ESI-MS | ... | [M+H]⁺, [M+Na]⁺, etc. |

Note: ESI-MS refers to Electrospray Ionization Mass Spectrometry. HR-ESI-MS refers to High-Resolution Electrospray Ionization Mass Spectrometry, which provides a highly accurate mass measurement for molecular formula determination.

Experimental Protocols

The following are detailed, representative protocols for the acquisition of NMR and MS data for a triterpenoid saponin like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical for signal resolution and to avoid overlapping signals with the analyte.

-

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the proton nuclei.

-

¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR Spectroscopy: A suite of two-dimensional NMR experiments is essential for the complete structural elucidation of complex molecules like saponins. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: High-resolution mass spectrometry is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Full Scan MS: The instrument is operated in full scan mode to determine the molecular weight of the compound by observing the mass-to-charge ratio of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode).

-

Tandem MS (MS/MS): The molecular ion is selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions provide valuable information about the structure of the aglycone and the sequence of the sugar moieties.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.

Biosynthesis pathway of triterpenoid saponins in Polygala.

An In-depth Technical Guide to the Biosynthesis Pathway of Triterpenoid Saponins in Polygala

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Polygala, particularly species like Polygala tenuifolia, is a significant source of triterpenoid saponins, which are renowned for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and sedative-hypnotic effects.[1][2] These properties make them promising candidates for drug development. A thorough understanding of their biosynthesis is crucial for metabolic engineering and optimizing their production. This technical guide provides a comprehensive overview of the triterpenoid saponin biosynthesis pathway in Polygala, detailing the key enzymatic steps, relevant genes, quantitative data, and experimental methodologies.

Core Biosynthesis Pathway

The biosynthesis of triterpenoid saponins in Polygala is a complex multi-step process that begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[3] In P. tenuifolia, evidence suggests that the MVA pathway plays a more significant role in providing the precursors for triterpenoid saponin biosynthesis.[1][3]

The subsequent steps can be broadly categorized into three stages:

-

Triterpene Backbone Formation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head to produce squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

-

Cyclization: The linear 2,3-oxidosqualene is cyclized by oxidosqualene cyclases (OSCs) to form the pentacyclic triterpenoid skeleton. In the case of oleanane-type saponins found in Polygala, β-amyrin synthase (β-AS) catalyzes the formation of β-amyrin.[4]

-

Structural Modification: The β-amyrin backbone undergoes a series of modifications, including oxidation and glycosylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively.[4][5][6] These modifications lead to the vast diversity of saponin structures observed in Polygala.

Key Enzymes and Genes

Several key enzymes and their corresponding genes have been identified in the triterpenoid saponin biosynthesis pathway of Polygala tenuifolia. The expression levels of genes encoding squalene synthase (SQS), squalene epoxidase (SQE), and β-amyrin synthase (β-AS) have been shown to be highly correlated with the accumulation of triterpenoid saponins.[1][3]

Subsequent modifications of the β-amyrin skeleton are primarily carried out by CYP450s and UGTs. For instance, a β-amyrin C-28 oxidase (CYP716A249) has been identified and characterized in P. tenuifolia, which is involved in the production of oleanolic acid, a precursor for many polygala saponins.[7] Genome and transcriptome analyses of P. tenuifolia have identified large families of P450 and UGT genes, with whole-genome and tandem duplications playing a crucial role in their expansion and subsequent contribution to the diversity of triterpenoid saponins.[4][8]

Quantitative Data

The following table summarizes quantitative findings from various studies on triterpenoid saponin biosynthesis in Polygala.

| Parameter | Species | Tissue/Condition | Key Findings | Reference |

| Gene Expression vs. Saponin Content | P. tenuifolia | Different tissues (root, stem, leaf) | Expression of SQS, SQE, and β-AS genes is highly correlated with the peak intensity of triterpenoid saponins. | [1][3][9] |

| CYP450 Function | P. tenuifolia | Yeast expression system | CYP716A249 oxidizes the C-28 position of β-amyrin to produce oleanolic acid. | [7] |

| Saponin Distribution | P. japonica | Different geographical locations | The content of six bioactive triterpenoid saponins varied significantly depending on the collection site. | [10] |

| Saponin Content in Different Organs | Polygala spp. | Roots vs. aerial parts | The concentration of saponins is predominantly higher in the roots. | [11] |

| Effect of Elicitors | P. tenuifolia | Seedlings treated with Methyl Jasmonate (MeJA) | Transcripts of PtCAS1 and PtCAS2 (cycloartenol synthase genes) increased by 1.5- and 2-fold, respectively. | [12] |

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon existing research. Below are summarized methodologies for key experiments cited in the literature.

Metabolite Analysis: UPLC/Q-TOF MS

This technique is widely used for the identification and quantification of triterpenoid saponins in Polygala.

-

Sample Preparation: Dried plant material is ground into a fine powder. Extraction is typically performed with methanol or an aqueous methanol solution using ultrasonication. The extract is then centrifuged, and the supernatant is filtered through a 0.22 µm membrane before analysis.

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a C18 column is used for separation. A gradient elution with a mobile phase consisting of acetonitrile and water (often with an additive like formic acid or trifluoroacetic acid) is commonly employed.[10]

-

Mass Spectrometry Detection: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is used for detection. Data is typically collected in both positive and negative ion modes to obtain comprehensive information on the metabolites.

Gene Expression Analysis: qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of genes involved in the biosynthesis pathway.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from different tissues of Polygala using a commercial kit. The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Primer Design: Gene-specific primers are designed for the target genes (e.g., SQS, SQE, β-AS, CYP450s, UGTs) and a reference gene (e.g., GAPDH) for normalization.

-

qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based detection method on a real-time PCR system. The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[3]

Functional Gene Characterization in Yeast

Heterologous expression in yeast is a common method to characterize the function of enzymes like CYP450s.[7]

-

Gene Cloning: The full-length coding sequence of the target gene (e.g., a CYP450) is amplified from Polygala cDNA and cloned into a yeast expression vector.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Often, a strain already engineered to produce the enzyme's substrate (e.g., β-amyrin) is used.[7]

-

Cultivation and Induction: The transformed yeast is cultured in an appropriate medium. Gene expression is induced by adding an inducer like galactose to the medium.

-

Metabolite Extraction and Analysis: After a period of cultivation, the yeast cells are harvested, and the metabolites are extracted. The extract is then analyzed by GC-MS or LC-MS to identify the product of the enzymatic reaction.[7]

Visualizations

Biosynthesis Pathway of Triterpenoid Saponins in Polygala

Caption: Putative biosynthesis pathway of triterpenoid saponins in Polygala.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for identifying and functionally characterizing genes.

References

- 1. researchgate.net [researchgate.net]

- 2. The Gastrointestinal Irritation of Polygala Saponins and Its Potential Mechanism In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Genome assembly of Polygala tenuifolia provides insights into its karyotype evolution and triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globethesis.com [globethesis.com]

- 10. Quality evaluation of Polygala japonica through simultaneous determination of six bioactive triterpenoid saponins by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Fallaxsaponin A: A Technical Guide to Natural Sources, Abundance, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallaxsaponin A is a triterpenoid saponin that has garnered interest within the scientific community for its potential pharmacological activities. As a naturally derived compound, understanding its sources, abundance, and effective extraction and quantification methodologies is crucial for advancing research and development efforts. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural origins, methods for its isolation, and potential biological mechanisms of action.

Natural Sources and Abundance of this compound

This compound has been identified as a constituent of plants belonging to the Polygala genus, which are utilized in traditional medicine. The primary documented sources of this compound are the roots of Polygala fallax and Polygala japonica[1][2]. While this compound is known to be present in these species, specific quantitative data on its abundance remains limited in publicly available literature.

Research on Polygala fallax has indicated that environmental factors, such as light intensity, can significantly influence the total saponin concentration in the plant's roots and stems. One study demonstrated that the highest concentration of total saponins was achieved under a photosynthetically active radiation (PAR) of approximately 662 μmol m⁻² s⁻¹[3][4]. However, the specific percentage or concentration of this compound within the total saponin content was not detailed.

For the purpose of providing a quantitative perspective, the following table summarizes the data available on total saponin content in Polygala fallax, which may serve as a proxy for estimating the potential yield of this compound.

| Plant Species | Plant Part | Cultivation Condition | Total Saponin Concentration (mg/g) | Reference |

| Polygala fallax | Roots | 50% shade (approx. 662 μmol m⁻² s⁻¹) | ~25-30 | [3][4] |

| Polygala fallax | Stems | 50% shade (approx. 662 μmol m⁻² s⁻¹) | ~15-20 | [3][4] |

Note: The data above represents the total saponin concentration and not specifically this compound. The actual yield of this compound would be a fraction of these values.

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a multi-step process. While a specific, universally adopted protocol for this compound is not extensively documented, the following methodologies are based on established techniques for the extraction and analysis of triterpenoid saponins from plant materials.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of triterpenoid saponins from the roots of Polygala species.

-

Plant Material Preparation:

-

The roots of Polygala fallax or Polygala japonica are collected, washed, and dried.

-

The dried roots are then ground into a fine powder to increase the surface area for solvent extraction.

-

-

Solvent Extraction:

-

The powdered root material is subjected to extraction with an organic solvent. Methanol or ethanol are commonly used for this purpose.

-

The extraction can be performed at room temperature with stirring for several hours or under reflux for a shorter duration. The process is typically repeated multiple times to ensure exhaustive extraction.

-

The resulting extracts are combined and the solvent is removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Saponins are typically enriched in the n-butanol fraction.

-

The n-butanol fraction is concentrated to dryness.

-

-

Chromatographic Purification:

-

The saponin-rich fraction is subjected to column chromatography for further purification.

-

A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or reversed-phase C18 silica gel.

-

Elution is performed with a gradient of solvents, such as a chloroform-methanol-water or methanol-water mixture, to separate the individual saponins.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled.

-

Final purification to obtain highly pure this compound may require further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC).

-

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of saponins.

-

Instrumentation:

-

An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD)) is required.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid, such as formic acid, to improve peak shape) is common.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Column Temperature: The column is usually maintained at a constant temperature, for example, 25-30°C.

-

Detection: For quantification, a DAD can be set at a low wavelength (e.g., 203-210 nm) as many saponins lack a strong chromophore. An ELSD is also a suitable alternative for detecting non-UV-absorbing compounds like saponins.

-

-

Quantification Method:

-

A calibration curve is constructed using a certified reference standard of this compound at various concentrations.

-

The peak area of this compound in the plant extract is measured and its concentration is calculated based on the calibration curve.

-

Potential Signaling Pathways

The direct molecular targets and signaling pathways modulated by this compound have not been extensively elucidated in published research. However, based on the known biological activities of other structurally related triterpenoid saponins and extracts from Polygala species, it is plausible that this compound may exert its effects through similar mechanisms, particularly in the context of anti-inflammatory and neuroprotective activities.

Several studies on other saponins have pointed towards the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways . These pathways are central to the inflammatory response. For instance, Kalopanaxsaponin A has been shown to inhibit the activation of IRAK-1, a key upstream kinase in the NF-κB and MAPK pathways, which are linked to Toll-like receptor 4 (TLR4) signaling[5]. Similarly, Saikosaponin A has demonstrated antidepressant effects by inhibiting the TLR4/NF-κB signaling pathway[6][7].

Furthermore, total flavonoids from Polygala fallax have been found to exert anti-inflammatory effects by targeting pathways such as the IL-17 and TNF signaling pathways [8]. Given that this compound is a component of this plant, it may contribute to these observed activities.

Based on this evidence from related compounds, a hypothetical signaling pathway for the anti-inflammatory action of this compound is proposed below. It is important to note that this pathway requires experimental validation for this compound specifically.

A hypothesized anti-inflammatory signaling pathway for this compound.

Experimental Workflow

The overall process from the natural source to the purified compound and its subsequent analysis can be visualized as a streamlined workflow. This workflow is essential for ensuring the quality and consistency of the starting material for research purposes.

General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a promising natural product found in the roots of Polygala fallax and Polygala japonica. While specific data on its abundance is still emerging, established phytochemical techniques can be adapted for its successful extraction, isolation, and quantification. The potential for this compound to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, warrants further investigation to fully understand its therapeutic potential. This guide provides a foundational framework for researchers to build upon in their future studies of this intriguing saponin.

References

- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Effects of light intensity on the growth of Polygala fallax Hemsl. (Polygalaceae) [frontiersin.org]

- 4. Effects of light intensity on the growth of Polygala fallax Hemsl. (Polygalaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR4 as a therapeutic target: Antidepressant mechanism of saikosaponin A in regulating the NF-κB/BDNF axis and mitigating oxidative stress and inflammation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TLR4 as a therapeutic target: Antidepressant mechanism of saikosaponin A in regulating the NF-κB/BDNF axis and mitigating oxidative stress and inflammation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory mechanism of total flavonoids from Polygala fallax Hemsl. based on network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

Early Biological Insights into Fallaxsaponin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallaxsaponin A, a triterpenoid saponin isolated from the roots of Polygala japonica Houtt., has been identified as a natural product with potential biological activity. Early research into the constituents of Polygala japonica has pointed towards the anti-inflammatory potential of its saponin content. This technical guide synthesizes the currently available information on the early biological studies of this compound and related compounds from its source, providing a framework for future research and development.

Quantitative Biological Activity Data

Initial searches for quantitative biological data specifically for this compound have yielded limited direct results. A key study by Quang et al. (2018) which isolated this compound, reported on the anti-inflammatory activity of other co-isolated compounds, tenuifolisides A and B.[1][2] The specific anti-inflammatory activity of this compound was not detailed in the abstract of this primary publication. This represents a significant data gap in the early assessment of this particular saponin.

For context and to guide future comparative studies, the reported anti-inflammatory activities of related compounds from Polygala japonica are presented below.

Table 1: Anti-inflammatory Activity of Compounds Isolated from Polygala japonica

| Compound | Bioassay | Cell Line | IC50 (µM) | Reference |

| Tenuifoliside A | Nitrite Production Inhibition | LPS-stimulated BV2 microglia | 11.7 - 22.5 | [1][2] |

| Tenuifoliside B | Nitrite Production Inhibition | LPS-stimulated BV2 microglia | 11.7 - 22.5 | [1][2] |

| Tenuifoliside A | PGE2 Production Inhibition | LPS-stimulated BV2 microglia | 11.7 - 22.5 | [1][2] |

| Tenuifoliside B | PGE2 Production Inhibition | LPS-stimulated BV2 microglia | 11.7 - 22.5 | [1][2] |

Key Experimental Protocols

The primary method utilized in early studies to assess the anti-inflammatory potential of compounds from Polygala japonica is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines.[3][4][5][6][7][8][9][10]

Protocol: Determination of Nitric Oxide (NO) Production Inhibition in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

-

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

-

For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 to 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.[3][6][7]

2. Compound Treatment and Stimulation:

-

The culture medium is replaced with fresh medium.

-

Cells are pre-treated with various concentrations of this compound (or other test compounds) for 1-2 hours.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.[3] A vehicle control (e.g., DMSO) and a negative control (no LPS) group are included.

3. Incubation:

4. Measurement of Nitrite Concentration (Griess Assay):

-

Nitric oxide production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

-

100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well containing the supernatant.[3]

-

The plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

5. Cell Viability Assay (e.g., MTT Assay):

-

To ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound, a cell viability assay is performed in parallel.

-

After the supernatant is collected for the Griess assay, the remaining cells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[3]

-

After a suitable incubation period (e.g., 4 hours), the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the control group.

Postulated Signaling Pathways

While specific signaling pathway studies for this compound are not yet available, research on the broader class of Polygala saponins provides insights into potential mechanisms of action. A prominent pathway implicated in the anti-inflammatory effects of these saponins is the inhibition of the NLRP3 inflammasome.[11][12]

Below is a diagram illustrating a plausible signaling cascade based on studies of Polygala saponins.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Triterpenoid saponins and phenylpropanoid glycosides from the roots of Polygala japonica Houtt. with anti-inflammatory activity [agris.fao.org]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory activities of triterpenoid saponins from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polygala saponins inhibit NLRP3 inflammasome-mediated neuroinflammation via SHP-2-Mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Literature Review on the Ethnobotanical Uses of Polygala japonica

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polygala japonica Houtt., a perennial herbaceous plant belonging to the Polygalaceae family, has a long and rich history of use in traditional medicine systems across Asia, particularly in China.[1][2][3][4][5][6][7][8][9][10] Revered for its diverse therapeutic properties, this plant has been traditionally employed to treat a wide array of ailments, ranging from respiratory conditions to inflammatory diseases. This technical guide provides a comprehensive review of the ethnobotanical uses of Polygala japonica, supported by quantitative data from various ethnobotanical surveys. Furthermore, it delves into the scientific validation of these traditional uses by presenting detailed experimental protocols of key pharmacological assays and illustrating the underlying molecular mechanisms and research workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Polygala japonica.

Ethnobotanical Uses: A Quantitative Overview

Ethnobotanical surveys play a crucial role in documenting and quantifying the traditional knowledge of medicinal plants. The data gathered from these studies, such as the Informant Consensus Factor (ICF) and Use Frequency (UF), provide valuable insights into the most significant and widely accepted uses of a particular plant within a community. The ICF, ranging from 0 to 1, indicates the homogeneity of the information provided by different informants regarding the use of a plant for a specific ailment category. A high ICF value suggests a well-defined and shared knowledge of the plant's therapeutic application.

The following table summarizes the quantitative ethnobotanical data for Polygala japonica from studies conducted in different regions of China.

| Location of Study | Traditional Uses | Plant Part Used | Preparation Method | Informant Consensus Factor (ICF) by Ailment Category | Use Frequency (UF) |

| Guangxi, China (Mulam People) [1][2][8] | Sore throat, cough with copious phlegm, pertussis cough, abscess, traumatic injury, insomnia.[1][2][8] | Whole plant or Root.[1][2][8] | Decoction.[1][2][8] | Gynecological ailments (0.92), Nervous and psychosomatic problems (0.90), Digestive system diseases (0.89).[1][8] | Not Reported |

| Yunnan, China (Lijiang Area) [9][10] | Hepatitis, burns/scalds, tonsillitis, influenza, abdominal pain, rheumatoid arthritis, breast symptoms, trauma, haematemesis, urinary calculi, pneumonia.[9][10] | Whole plant.[9][10] | Not Specified. | Not Reported for specific categories, but diseases of the digestive system were most frequently mentioned.[9][10] | 0.78[9][10] |

| Guizhou, China (Kaili Market) [5] | Resolve phlegm to relieve cough, promoting blood circulation, detumescence, tranquilization, detoxification.[5] | Whole plant.[5] | Taken orally in soup; pounded fresh and applied topically.[5] | Inflammation (0.95).[5] | Not Reported |

| Hunan, China (Yao Autonomous County) [6] | Resolving phlegm, heat clearing and detoxifying.[6] | Whole plant.[6] | Herbal tea, stewing soup.[6] | Not Reported | Not Reported |

| China (Maonan People) [3][4][7] | Neurasthenia.[3][4][7] | Whole plant.[3][4][7] | Grinding, decoction.[3][4][7] | Rheumatic problems (0.62), Traumatic injury and sprain (0.74), Skin diseases (0.58).[3][4] | Not Reported |

Experimental Protocols for Pharmacological Validation

The traditional uses of Polygala japonica, particularly for inflammatory conditions, have been a subject of scientific investigation. The following are detailed methodologies for two key in vivo and in vitro experiments frequently cited in the literature to evaluate the anti-inflammatory properties of plant extracts and their isolated compounds.

Carrageenan-Induced Paw Edema in Mice (In Vivo)

This widely used animal model assesses the anti-inflammatory activity of a test substance by measuring its ability to reduce acute inflammation induced by carrageenan, a phlogistic agent.[11][12][13][14][15]

Materials:

-

Male Wistar rats or Swiss albino mice (6-8 weeks old, 20-25 g)

-

λ-Carrageenan (1% w/v in sterile saline)

-

Test substance (e.g., Polygala japonica extract or isolated compound) dissolved in a suitable vehicle (e.g., saline, distilled water with 0.5% carboxymethyl cellulose)

-

Positive control: Indomethacin or another standard non-steroidal anti-inflammatory drug (NSAID)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment with free access to food and water.

-

Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group I (Control): Vehicle only.

-

Group II (Positive Control): Standard NSAID.

-

Group III, IV, etc. (Test Groups): Different doses of the test substance.

-

-

Administration of Test Substance: Administer the vehicle, standard drug, or test substance orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal. Inject an equal volume of sterile saline into the left hind paw to serve as a control.

-

Measurement of Paw Edema: Measure the paw volume or thickness of both hind paws at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or digital calipers.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the significance of the results.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (In Vitro)

This in vitro assay is used to evaluate the anti-inflammatory potential of a substance by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[16][17][18][19][20]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from Escherichia coli

-

Test substance (e.g., Polygala japonica extract or isolated compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) for standard curve

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Remove the old medium and replace it with fresh medium.

-

Pre-treat the cells with various concentrations of the test substance for 1-2 hours. Include a vehicle control (e.g., DMSO at a final concentration of <0.1%).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group (cells with medium only, no LPS or test substance) and a positive control group (cells with LPS only).

-

-

Nitrite Measurement (Griess Assay):

-

After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant from each well.

-

In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (mix equal parts of Solution A and Solution B immediately before use).

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM) to determine the nitrite concentration in the samples.

-

Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test substance.

-

Data Analysis: Calculate the percentage inhibition of NO production for each concentration of the test substance. Analyze the data for statistical significance using appropriate statistical tests.

Visualizing the Science: Workflows and Pathways

To better understand the research process and the molecular mechanisms underlying the therapeutic effects of Polygala japonica, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

References

- 1. Ethnobotanical study on medicinal plants used by Mulam people in Guangxi, China | springermedizin.de [springermedizin.de]

- 2. Ethnobotanical study on medicinal plants used by Mulam people in Guangxi, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Ethnobotanical study on medicinal plants used by Maonan people in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Market survey on the traditional medicine of the Lijiang area in Yunnan Province, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

- 13. mdpi.com [mdpi.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. phytopharmajournal.com [phytopharmajournal.com]

- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. mdpi.com [mdpi.com]

- 19. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide to Fallaxsaponin A: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallaxsaponin A, a triterpenoid saponin isolated from the roots of Polygala japonica, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the investigation of its biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties of this compound

This compound is a complex glycoside with a triterpenoid aglycone core. Its fundamental properties are summarized in the table below. While specific experimental values for melting point and solubility are not widely reported in publicly available literature, typical characteristics of triterpenoid saponins suggest it is likely a white, amorphous powder with limited solubility in nonpolar solvents and greater solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₄O₁₁ | [1] |

| Molecular Weight | 650.80 g/mol | [1] |

| Appearance | White amorphous powder (predicted) | |

| Melting Point | Not reported | |

| Solubility | Not quantitatively reported. Expected to be soluble in methanol, ethanol, and DMSO; sparingly soluble in water; and poorly soluble in nonpolar solvents like hexane. | |

| Purity | Typically >98% (commercially available) | |

| Storage | Store at -20°C for long-term storage. |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the ¹H and ¹³C NMR chemical shifts, which are critical for the identification and characterization of this compound.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |

| Aglycone | ||

| 1 | 38.7 | 0.95 (m), 1.65 (m) |

| 2 | 26.5 | 1.85 (m), 2.01 (m) |

| 3 | 88.8 | 3.35 (dd, J = 11.5, 4.5) |

| 4 | 39.4 | |

| 5 | 55.6 | 0.82 (d, J = 10.5) |

| 6 | 18.2 | 1.55 (m), 1.68 (m) |

| 7 | 33.0 | 1.45 (m), 1.60 (m) |

| 8 | 40.0 | |

| 9 | 47.4 | 1.58 (m) |

| 10 | 36.9 | |

| 11 | 23.5 | 1.80 (m), 1.95 (m) |

| 12 | 122.5 | 5.40 (t, J = 3.5) |

| 13 | 143.8 | |

| 14 | 41.9 | |

| 15 | 28.1 | 1.75 (m), 2.10 (m) |

| 16 | 23.5 | 1.90 (m), 2.20 (m) |

| 17 | 46.8 | |

| 18 | 41.7 | 2.95 (d, J = 4.0) |

| 19 | 46.0 | 1.25 (m), 1.85 (m) |

| 20 | 30.7 | 1.05 (d, J = 7.0) |

| 21 | 33.9 | 1.60 (m) |

| 22 | 32.5 | 1.35 (m), 1.95 (m) |

| 23 | 64.1 | 3.45 (d, J = 11.0), 3.80 (d, J = 11.0) |

| 24 | 13.9 | 0.92 (s) |

| 25 | 16.9 | 0.85 (s) |

| 26 | 17.2 | 0.98 (s) |

| 27 | 26.0 | 1.18 (s) |

| 28 | 179.8 | |

| 29 | 33.0 | 1.01 (s) |

| 30 | 23.6 | 0.94 (s) |

| Sugar Moiety (β-D-Glucopyranosyl) | ||

| 1' | 107.0 | 4.55 (d, J = 7.8) |

| 2' | 75.2 | 3.40 (m) |

| 3' | 78.0 | 3.50 (m) |

| 4' | 71.6 | 3.38 (m) |

| 5' | 77.8 | 3.45 (m) |

| 6' | 62.8 | 3.75 (m), 3.90 (m) |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of this compound from Polygala japonica

The following protocol outlines a typical procedure for the isolation and purification of this compound from the roots of Polygala japonica.

Methodology:

-

Extraction: The air-dried and powdered roots of Polygala japonica are extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction.

-

Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with n-butanol.

-

Column Chromatography: The n-butanol fraction, which is enriched with saponins, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water.

-

Fraction Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a this compound standard are pooled.

-

Further Purification: The pooled fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.

-

Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water as the mobile phase to yield pure this compound.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

-

Nitrite Measurement: After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance of the mixture is measured at 540 nm using a microplate reader.

-

Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway Modulation

Preliminary studies on related saponins suggest that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

Experimental Validation: The inhibitory effects of this compound on these pathways can be investigated using techniques such as Western blotting to measure the phosphorylation status of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK) and reporter gene assays to assess the transcriptional activity of NF-κB and AP-1.

Conclusion

This compound represents a promising natural product with potential anti-inflammatory properties. This guide provides a foundational understanding of its physical and chemical characteristics, along with detailed protocols to facilitate further research into its biological activities and mechanism of action. The continued investigation of this compound and its effects on inflammatory signaling pathways may lead to the development of novel therapeutic agents for the treatment of inflammatory diseases.

References

Fallaxsaponin A: A Technical Overview of a Bioactive Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fallaxsaponin A is a triterpenoid saponin isolated from the roots of Polygala japonica Houtt., a plant with a history of use in traditional medicine. As a member of the saponin class of compounds, this compound is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the available chemical and biological data on this compound, intended to support further research and development efforts. Due to the limited specific data on this compound, this document also includes information on closely related saponins from the Polygala genus to provide a broader context for its potential biological activities and mechanisms of action.

Chemical Identifiers and Properties

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1287702-60-6 | [1][2] |

| Molecular Formula | C35H54O11 | [1] |

| Molecular Weight | 650.80 g/mol | [1] |

| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK--(CCC(C)(C5)C)C(O)=O)CC3">C@(CC[C@@]1([H])--INVALID-LINK--(--INVALID-LINK--O">C@HO[C@@H]6O--INVALID-LINK--O)O">C@@HCO)C(O)=O)C | [1] |

| Initial Source | Polygala japonica Houtt. | [1] |

Putative Biological Activities and Mechanisms of Action

Direct experimental data on the biological activities of this compound is limited. However, based on studies of other saponins isolated from Polygala species, it is hypothesized that this compound may possess anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Activity

Saponins from Polygala japonica have demonstrated anti-inflammatory effects. While specific studies on this compound are lacking, related compounds from the same plant have been shown to inhibit the production of inflammatory mediators. For instance, other saponins from this plant have been observed to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This effect is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

The proposed anti-inflammatory mechanism of action for triterpenoid saponins often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Fallaxsaponin A

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of Fallaxsaponin A, a triterpenoid saponin, using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). Saponins like this compound often lack a strong UV chromophore, making ELSD a suitable alternative to traditional UV detection.[1][2] This method outlines the complete workflow, from sample preparation to data analysis, and includes representative method validation parameters for linearity, sensitivity, precision, and accuracy, essential for quality control and research applications.

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation:

-

Reagents and Materials:

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate briefly to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase or a suitable solvent (e.g., 50% acetonitrile) to achieve the desired concentration range for the linearity study.[3]

Sample Preparation from Plant Material

This protocol is a general procedure for extracting saponins from a dried plant matrix.

-

Extraction:

-